1,2-oxazolidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
36839-09-5 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7) |
InChI Key |
AHKFLJODSRVDLO-UHFFFAOYSA-N |
SMILES |
C1CNOC1C(=O)O |
Canonical SMILES |
C1CNOC1C(=O)O |
Synonyms |
(+-)-isomer of 5-oxaproline 5-isoxazolidinecarboxylic acid 5-oxaproline |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of Oxazolidine/oxazolidinone 5 Carboxylic Acid Derivatives
Classical and Foundational Cyclization Approaches
Traditional methods for the formation of the oxazolidine (B1195125) ring often rely on the cyclization of acyclic precursors through condensation and related reactions. These approaches, while foundational, provide a direct route to the core structure.
Condensation Reactions Involving Amino Alcohols and Carbonyl Compounds
The condensation of β-amino alcohols with aldehydes or ketones is a well-established method for synthesizing oxazolidines. nih.govacs.org This reaction typically proceeds under mild conditions and can be catalyzed by acids or facilitated by dehydrating agents to drive the equilibrium towards the cyclic product. nih.govacs.orgscirp.org The mechanism is thought to involve the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to furnish the oxazolidine ring. nih.gov While effective for the general synthesis of oxazolidines, achieving high stereoselectivity in these classical condensations can be challenging without the use of chiral substrates or catalysts. organic-chemistry.org
For instance, the reaction of various aldehydes with 2-hydroxymethylpiperidine (2-HMP) yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.gov Mild conditions, such as using anhydrous MgSO4 in dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature, have been found to be optimal for these condensation reactions. nih.govacs.org It has been proposed that the reaction proceeds through a fleeting iminium ion intermediate that subsequently cyclizes. nih.gov
| Aldehyde | Solvent | Conditions | Product | Yield (%) |
| Propanal | DCM | Anhydrous MgSO4, RT | Hexahydro-3-propyl-3H-oxazolo[3,4-a]pyridine | 95 |
| Pentanal | Toluene | Anhydrous MgSO4, RT | Hexahydro-3-pentyl-3H-oxazolo[3,4-a]pyridine | 92 |
| Acrolein | DCM | Anhydrous MgSO4, RT | Hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine | 85 |
Data compiled from studies on the condensation of various aldehydes with 2-HMP. nih.govacs.org
Cyclization from Acyl Chlorides and Amino Alcohols
Another classical approach involves the reaction between acyl chlorides and amino alcohols. chemguide.co.ukchemguide.co.uk This method is particularly relevant for the synthesis of 2-oxazolidinones, a key subclass of oxazolidine derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk Intramolecular cyclization then leads to the formation of the oxazolidinone ring. While this method is robust, it often requires the use of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk
Stereoselective and Asymmetric Synthesis Strategies
The demand for enantiomerically pure compounds in pharmaceuticals and other life sciences has driven the development of sophisticated stereoselective methods for the synthesis of 1,2-oxazolidine-5-carboxylic acid derivatives. These strategies focus on controlling the stereochemistry at the C4 and C5 positions of the oxazolidine ring.
Utilization of Chiral Precursors and Building Blocks (e.g., Aziridine-2-carboxylic Acid Esters, Amino Acids)
A highly effective strategy for controlling the stereochemistry of the final product is to start with enantiomerically pure precursors. Chiral amino acids and their derivatives are readily available from the "chiral pool" and serve as excellent starting materials. williams.edu For example, the synthesis of chiral oxazolidinethiones has been achieved from homochiral β-amino alcohols, with the stereochemistry of the starting material being retained throughout the reaction sequence. researchgate.net
Aziridine-2-carboxylic acid esters are another class of valuable chiral building blocks. A novel, one-pot synthesis of 5-functionalized enantiomerically pure oxazolidin-2-ones has been developed from chiral aziridines. bioorg.org This process involves a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization, proceeding with retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone. bioorg.org For example, the reaction of ethyl (R)-aziridine-2-carboxylate with methyl chloroformate in refluxing acetonitrile (B52724) yields ethyl (R)-2-oxazolidinone-5-carboxylate in high yield. bioorg.org
| Aziridine Precursor | Reagent | Solvent | Product | Yield (%) |
| Ethyl (R)-aziridine-2-carboxylate | Methyl chloroformate | Acetonitrile | Ethyl (R)-2-oxazolidinone-5-carboxylate | 92 |
| Ethyl (S)-aziridine-2-carboxylate | Methyl chloroformate | Acetonitrile | Ethyl (S)-2-oxazolidinone-5-carboxylate | - |
Data from a novel one-pot synthesis of 5-functionalized enantiomerically pure oxazolidinones. bioorg.org
Diastereoselective Induction via Chiral Auxiliaries (e.g., Evans Oxazolidinones)
Chiral auxiliaries are temporary stereogenic groups that are incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgresearchgate.net These auxiliaries are typically derived from readily available amino alcohols. williams.edu
In the context of synthesizing substituted oxazolidine derivatives, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile in a highly diastereoselective manner due to the steric hindrance imposed by the substituent on the chiral auxiliary. researchgate.netacs.org The auxiliary can then be cleaved to afford the desired enantiomerically enriched product. acs.org This strategy has been successfully applied to a variety of transformations, including aldol (B89426) reactions and alkylations, to set the stereochemistry of adjacent carbon centers. wikipedia.orgresearchgate.net
Control of Absolute Configuration through Precursor Stereochemistry
The absolute configuration of the final oxazolidine-5-carboxylic acid derivative can be directly controlled by the stereochemistry of the starting materials. As mentioned previously, the use of enantiomerically pure amino acids or aziridine-2-carboxylic esters dictates the stereochemical outcome of the cyclization. researchgate.netbioorg.org
For instance, the synthesis of (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate was achieved through a stereodirecting N-toluenesulfonamide in an anti-diastereoselective vinyl Grignard addition to an analogue of Garner's aldehyde. d-nb.info The stereochemical assignment was confirmed by the cis-coupling constant observed in the 1H NMR spectrum of the resulting oxazolidinone. d-nb.info Similarly, the synthesis of chiral 2-(6,8-dichloro-4-methyl-1,1,3-trioxo-3,4-dihydro-1H-1λ6-benzo scirp.orgbioorg.orgwikipedia.orgthiadiazin-2-yl) carboxylic acids from enantiomeric D and L amino acids proceeded without significant racemization of the chiral center.
This principle of transferring chirality from a starting material to a product is a cornerstone of asymmetric synthesis and is a reliable method for obtaining optically active this compound derivatives.
Novel and Efficient Synthetic Pathways
Recent advancements in synthetic organic chemistry have led to the development of several innovative methods for constructing oxazolidine and oxazolidinone-5-carboxylic acid skeletons. These methods often prioritize efficiency, atom economy, and milder reaction conditions.
One-Pot Synthesis Approaches
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation, thereby reducing waste and saving time. A notable one-pot reaction involves the use of chlorosulfonyl isocyanate (CSI) with epoxides. beilstein-journals.orgbeilstein-archives.org This method, conducted under mild conditions without the need for catalysts or additives, yields both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgbeilstein-archives.org The reaction proceeds efficiently in various solvents, with dichloromethane (DCM) providing the best yields. beilstein-journals.org This approach is advantageous due to its operational simplicity, shorter reaction times, and straightforward purification. beilstein-journals.org
Another efficient one-pot method for preparing 2-oxazolines from carboxylic acids utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This process involves treating a mixture of carboxylic acids and 2-haloethylammonium salts with DMT-MM in methanol (B129727), followed by refluxing in the presence of potassium hydroxide (B78521). nih.gov
Cycloaddition Reactions (e.g., Epoxides with Isocyanates)
The [3+2] cycloaddition reaction between epoxides and isocyanates is a highly efficient and convenient method for synthesizing 2-oxazolidinones, largely due to the ready availability of the starting materials. researchgate.net This reaction can be catalyzed by various metal and organocatalysts. researchgate.net A significant advantage of this method is the ability to produce optically active 2-oxazolidinones by using optically active epoxides. researchgate.net
Solid-phase synthesis has also been successfully applied to the cycloaddition of resin-bound epoxides with isocyanates, yielding oxazolidinones in high yields and purity. nih.gov This technique is particularly valuable for creating libraries of N-aryloxazolidinones for drug discovery, as these compounds are known to possess diverse biological activities. nih.gov
The reaction of chlorosulfonyl isocyanate (CSI) with epoxides represents a specific and effective example of this type of cycloaddition, leading to the formation of oxazolidinones and cyclic carbonates. beilstein-journals.orgnih.gov This reaction has been studied in detail, including mechanistic investigations using density functional theory (DFT), which suggest an asynchronous concerted pathway. beilstein-journals.org
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and quinazolinones. researchgate.netrsc.orgnih.gov
For instance, a one-pot, two-step microwave-assisted synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, characterized by its speed, versatility, and high yields. rsc.org Similarly, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved under microwave irradiation, demonstrating increased reaction rates and yield enhancements compared to conventional heating methods. researchgate.net The straightforward amidation of carboxylic acids can also be effectively achieved through microwave activation. nih.gov
In the context of glycochemistry, microwave synthesis has been employed for the chemoselective formation of oxime-linked sugar linkers and trivalent glycoclusters, showcasing the efficiency of this method in producing complex glycoconjugates in excellent yields. mdpi.com
Derivatization from Schiff Bases
Schiff bases, formed from the condensation of primary amines and aldehydes or ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including oxazolidines. mdpi.comnih.gov The intramolecular cyclization of Schiff bases derived from amino acids can lead to the formation of oxazolidin-5-ones. mdpi.comresearchgate.net This process can be influenced by the presence of metal ions, which can stabilize the Schiff base intermediates through complexation. mdpi.com
A systematic study on the formation of fused 1,3-oxazolidines from 1-amino-2-indanol (B1258337) and salicylaldehydes has provided detailed insights into the structure and mechanism of this transformation. mdpi.comnih.gov While oxazolidines can be formed under kinetic control, the corresponding imines (Schiff bases) are often the thermodynamically more stable products. mdpi.com However, subsequent reactions, such as acylation, can drive the cyclization to form stable N-acyl-1,3-oxazolidines. mdpi.com The stereochemical outcome of this cyclization is a critical aspect, often leading to specific diastereomers. mdpi.com
Optimization of Reaction Conditions and Catalyst Development
Optimizing reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield and selectivity of synthetic transformations.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the outcome of a chemical reaction. In the one-pot synthesis of oxazolidinones and cyclic carbonates from epoxides and chlorosulfonyl isocyanate, a study of different solvents revealed that dichloromethane (DCM) provided the highest yields. beilstein-journals.org
In the condensation reaction to form 3-alkyl oxazolidines from 2-hydroxymethyl piperidine (B6355638) and various aldehydes, several solvents were investigated. acs.org Dichloromethane (DCM) and toluene at room temperature were found to be the optimal conditions, while other solvents like tetrahydrofuran (B95107) (THF) and methanol led to lower yields. acs.org The temperature was also a critical factor, particularly in reactions involving acrolein, where refluxing in toluene was necessary to achieve the desired product in high yield. acs.org
The synthesis of trivalent glycoclusters via microwave-assisted oxime ligation was successfully carried out in an aqueous buffer (0.1 M NH4OAc, pH 4.5), demonstrating that water can be a suitable solvent for certain microwave-assisted syntheses. mdpi.com
Interactive Data Table: Solvent Effects on Oxazolidine/Oxazolidinone Synthesis
| Reaction | Optimal Solvent(s) | Observations |
| One-pot synthesis of oxazolidinones from epoxides and CSI | Dichloromethane (DCM) | Provided the best yields for the cyclization reactions. |
| Condensation of 2-hydroxymethyl piperidine with aldehydes | Dichloromethane (DCM), Toluene | Room temperature conditions were optimal. THF and methanol gave lower yields. |
| Microwave-assisted synthesis of trivalent glycoclusters | Aqueous Buffer (0.1 M NH4OAc, pH 4.5) | Efficiently produced the desired glycoconjugates in high yields. |
Role of Specific Catalysts in Cyclization and Functionalization
The formation of the this compound core and its derivatives is often achieved through catalytic cyclization and functionalization reactions. The choice of catalyst is paramount, influencing not only the reaction efficiency but also the stereochemical outcome of the final product. Various catalysts, including Lewis acids, transition metals, and organocatalysts, have been employed to facilitate these transformations.
Lewis Acid Catalysis:
Lewis acids are instrumental in activating substrates for cyclization and functionalization. For instance, Zinc chloride (ZnCl₂) has been demonstrated as an effective catalyst for the N-acylation of oxazolidinones. semanticscholar.org This reaction, which proceeds under solvent-free conditions, allows for the introduction of various acyl groups onto the oxazolidinone nitrogen. semanticscholar.org The use of a catalytic amount of ZnCl₂ promotes the reaction between oxazolidinones and carboxylic acid anhydrides to yield N-acyl oxazolidinones in good yields. semanticscholar.org
Another notable Lewis acid catalyst is Ytterbium triflate (Yb(OTf)₃), which has been utilized for the direct conversion of enantioenriched N-acyloxazolidinones into chiral esters, amides, and carboxylic acids. researchgate.net This protocol is distinguished by its chemoselectivity for substitution at the acyclic N-acyl carbonyl group. researchgate.net The catalytic activity of Y(OTf)₃, a related Lewis acid, has been shown to be scalable, highlighting the practical utility of this approach in synthesizing pharmaceutical intermediates. researchgate.net
Transition Metal Catalysis:
Transition metal catalysts, particularly those based on palladium and gold, have been pivotal in the synthesis of substituted oxazolidinones. Palladium-catalyzed reactions, for example, are used for the N-arylation of 2-oxazolidinones with aryl bromides, a process influenced by the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Furthermore, a mild palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides a route to 5-vinyloxazolidinones, which can be precursors to the desired carboxylic acid derivatives. organic-chemistry.org
Gold(I) catalysts have been employed in the rearrangement of propargylic tert-butylcarbamates to synthesize 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org Cationic Au(I) complexes also catalyze the conversion of N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones under mild conditions. organic-chemistry.org These reactions demonstrate the utility of gold catalysts in forming key structural motifs that can be further functionalized.
Organocatalysis:
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral organocatalysts can facilitate tandem reactions to produce highly enantioenriched products. For example, the organocatalytic tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes gives access to 5-hydroxyisoxazolidines, which are precursors to β-amino acids, with high enantioselectivity (90-99% ee). nih.govku.ac.ae While not directly forming the oxazolidine-5-carboxylic acid, this method highlights the potential of organocatalysis in controlling stereochemistry in related five-membered heterocycles.
A squaramide-catalyzed asymmetric domino reaction between N-Boc ketimines and γ-hydroxyenones has been developed to construct spirooxazolidines, generating two stereocenters with high enantioselectivities. rsc.org
Non-Catalytic Functionalization:
In some instances, functionalization to introduce the C5-carboxy group can be achieved without a catalyst. A notable example is the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate. This reaction proceeds in refluxing acetonitrile to afford a 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield (92%). bioorg.org This transformation occurs via a regioselective aziridine ring-opening, initiated by acylation of the aziridine nitrogen, followed by intramolecular cyclization. bioorg.org
The following tables summarize the findings for the catalytic synthesis of oxazolidine and oxazolidinone derivatives with a focus on precursors to or direct formation of 5-carboxylic acid derivatives.
Table 1: Lewis Acid Catalyzed Functionalization of Oxazolidinones
| Catalyst | Substrate | Reagent | Product | Yield | Reference |
| ZnCl₂ | Oxazolidinone | Acetic Anhydride (B1165640) | N-acetyl-oxazolidinone | Good | semanticscholar.org |
| Yb(OTf)₃ | N-acyloxazolidinone | Alcohols/Amines | Chiral esters/amides | - | researchgate.net |
| Y(OTf)₃ | N-acyloxazolidinone | - | Chiral carboxylic acid | Scalable | researchgate.net |
Table 2: Transition Metal Catalyzed Synthesis of Oxazolidinone Precursors
| Catalyst | Substrate | Reagent | Product | Yield | Reference |
| Palladium complex | 2-vinylaziridine | CO₂ | 5-vinyloxazolidinone | High | organic-chemistry.org |
| Gold(I) complex | Propargylic tert-butylcarbamate | - | 5-methylene-1,3-oxazolidin-2-one | - | organic-chemistry.org |
| Cationic Au(I) complex | N-Boc-alkynylamines | - | Alkylidene 2-oxazolidinone (B127357) | High | organic-chemistry.org |
Table 3: Non-Catalytic Synthesis of a 2-Oxazolidinone-5-carboxylic Acid Derivative
| Reagent | Substrate | Product | Yield | Reference |
| Methyl chloroformate | Aziridine-2-carboxylic acid ethyl ester | 2-Oxazolidinone-5-carboxylic acid ethyl ester | 92% | bioorg.org |
Mechanistic Investigations of Oxazolidine/oxazolidinone 5 Carboxylic Acid Transformations
Elucidation of Ring Formation Mechanisms
The formation of the oxazolidine (B1195125) ring, a key structural motif, can proceed through various pathways, with the exact mechanism often depending on the starting materials and reaction conditions.
Analysis of Proposed Intermediates (e.g., Aziridinium (B1262131) Ions, Chlorocarboxylates, Zwitterionic Species)
The synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines has been shown to proceed through distinct intermediates. One proposed pathway involves the formation of an aziridinium ion intermediate. The nitrogen of the aziridine (B145994) ring is basic and nucleophilic, allowing for ring-opening reactions to be initiated by its acylation, which produces an activated aziridinium species.
In a specific example, the reaction of enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate is proposed to proceed via a two-step mechanism involving the formation of a chlorocarboxylate intermediate. acs.org This intermediate was isolated and characterized, providing strong support for this mechanistic pathway. acs.org
Zwitterionic species have also been postulated as intermediates in the formation of oxazolidinone rings from the reaction of epoxides with chlorosulfonyl isocyanate (CSI). One proposed mechanism involves a zwitterionic intermediate that undergoes C-O bond cleavage to form a transient carbonium ion, which is then attacked by the nucleophilic part of the zwitterion in a concerted manner. acs.org Another proposal suggests the involvement of a 1,5-dipolar intermediate. acs.org
Concerted vs. Stepwise Reaction Pathways
The question of whether the ring formation occurs in a single, concerted step or through a multi-step, stepwise process is a key area of investigation.
In the synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, computational studies using density functional theory (DFT) have provided evidence for an asynchronous concerted mechanism . acs.org These calculations suggest that the ring-opening of the epoxide, nucleophilic attack of the nitrogen onto a carbon atom, and the attack of an oxygen on the carbonyl carbon occur in a concerted but asynchronous fashion. acs.org The cycloaddition reaction is proposed to proceed via this asynchronous concerted mechanism in both the gas phase and in dichloromethane (B109758) (DCM) as a solvent. acs.org
Conversely, the formation of 5-functionalized oxazolidin-2-ones from aziridine-2-carboxylic acid esters, which proceeds through a chlorocarboxylate intermediate, represents a stepwise reaction pathway . acs.org The isolation of this intermediate confirms that the reaction does not occur in a single concerted step. acs.org
Mechanistic Studies of Functional Group Interconversions at the 5-Carboxylic Acid Position
The carboxylic acid group at the 5-position of the oxazolidine ring is a key functional handle that allows for further synthetic modifications. Understanding the mechanisms of its formation and subsequent reactions is therefore of significant interest.
Carboxylic Acid Formation from Ester Precursors
The conversion of an ester precursor to 1,2-oxazolidine-5-carboxylic acid is typically achieved through hydrolysis. This can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.org Following proton transfers, the alcohol portion is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the carboxylic acid. youtube.com This process is reversible, and an excess of water is used to drive the equilibrium towards the hydrolysis products. ucalgary.ca
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. chemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com
The hydrolysis of the oxazolidinone moiety itself can also occur, as demonstrated in the derivatization of a ring-opening product for X-ray crystallographic analysis. acs.org
Decarboxylation Pathways and Subsequent Reactivity
The decarboxylation of oxazolidinone carboxylic acids represents a significant transformation, leading to the formation of new carbon-carbon bonds. A notable example is the double decarboxylation of an oxazolidinone carboxylic acid, which yields an olefin. chemistrysteps.comacs.org
The proposed mechanism for this transformation is an E1cB-like (Elimination Unimolecular conjugate Base) mechanism . chemistrysteps.comacs.org This type of reaction occurs under basic conditions where the hydrogen to be removed is relatively acidic and the leaving group is poor. ucalgary.ca The process is a two-step reaction. First, a base abstracts the acidic proton to form a stabilized anion (the conjugate base). ucalgary.ca Subsequently, the lone pair of electrons on the anion moves to expel the leaving group, resulting in the formation of a double bond. ucalgary.ca In the context of the oxazolidinone carboxylic acid, the decarboxylation is followed by this E1cB-like elimination. chemistrysteps.comacs.org
Decarboxylation is a common reaction for β-keto acids and related compounds, often proceeding through a cyclic, concerted transition state to give an enol intermediate that then tautomerizes. nih.gov
Investigations into Ring Opening and Closure Dynamics
The stability of the oxazolidine ring and its propensity to undergo ring-opening and closure reactions are critical aspects of its chemistry.
The phenomenon of ring-chain tautomerism , an equilibrium between a cyclic form and an open-chain isomer, is a known process in heterocyclic chemistry, including for some oxazolidine derivatives. acs.orgnih.gov This equilibrium can be influenced by factors such as substitution patterns and reaction conditions. For instance, in pseudoproline derivatives containing an oxazolidine ring, an equilibrium between the closed oxazolidine form and an open imine form has been observed. nih.gov While the oxazolidine form is expected to be acid-labile, it has been found to persist even after treatment with strong acid. nih.gov
The ring-opening of oxazolidinones can be induced by strong nucleophiles. For example, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents leads to the formation of tertiary carboxylic amides. nih.gov The proposed mechanism involves the attack of the organomagnesium species on the carbonyl group of the oxazolidinone, which promotes the ring-opening. nih.gov
Furthermore, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for synthesizing 2-amino ethers. acs.orgnih.gov The substitution pattern on the aziridine and the type of alcohol used significantly affect the outcome of this stereocontrolled reaction. acs.orgnih.gov Computational studies on related systems, such as the cationic ring-opening polymerization of a 1,3-oxazolidine-2-thione (B1225483) derivative, have been employed to elucidate the reaction mechanism, suggesting the involvement of a protonated cyclic endo iminothiocarbonate as the active species. acs.org
Hydrolysis Mechanisms of the Oxazolidine Ring
The hydrolysis of the oxazolidine ring is a fundamental transformation that essentially reverses its formation from an amino alcohol and a carbonyl compound. wikipedia.org This reaction is susceptible to catalysis by both general acids and bases. organic-chemistry.org
Research into the hydrolysis of various oxazolidine derivatives reveals that the reaction pathway is highly dependent on the pH of the medium. Under acidic conditions, the hydrolysis is subject to general-acid catalysis. nih.govresearchgate.net The mechanism typically involves the protonation of the ring oxygen or nitrogen, which facilitates the cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate. researchgate.net For many oxazolidines, the ring-opening proceeds via a cationic Schiff-base intermediate. researchgate.net The rate-determining step can vary with pH; at low pH, ring opening is often the slow step, while at higher pH, the hydrolysis of the intermediate Schiff base can become rate-limiting.
Studies on oxazolidines derived from (-)-ephedrine and various aldehydes and ketones have shown that they undergo facile and complete hydrolysis across a broad pH range of 1 to 11. organic-chemistry.org The reaction rates are influenced by buffer substances, indicating general acid-base catalysis. organic-chemistry.org The stability of the oxazolidine ring to hydrolysis is also affected by the steric and electronic nature of the substituents. For instance, the half-life of hydrolysis for different ephedrine (B3423809) oxazolidines at pH 7.4 and 37°C varies significantly, as detailed in the table below. organic-chemistry.org
| Carbonyl Component Used in Synthesis | Half-Life of Hydrolysis |
|---|---|
| Formaldehyde | 5 seconds |
| Propionaldehyde | 18 seconds |
| Benzaldehyde | 5 minutes |
| Salicylaldehyde | 5 seconds |
| Pivalaldehyde | 30 minutes |
| Acetone | 4 minutes |
| Cyclohexanone | 6 minutes |
The general mechanism for acid-catalyzed hydrolysis begins with protonation, followed by C-O bond cleavage to form an iminium ion, which is then attacked by water to ultimately yield the corresponding amino alcohol and carbonyl compound. researchgate.net
Nucleophilic Attack and Cleavage Reactions (e.g., with H2O2)
The oxazolidine ring, particularly in N-acylated forms like N-acyl oxazolidinones (often used as chiral auxiliaries), is susceptible to attack by various nucleophiles other than water. A prominent example is the cleavage using alkaline hydrogen peroxide. williams.eduacs.org
This method is commonly employed to remove chiral auxiliaries in asymmetric synthesis. williams.edu The effective nucleophile in this reaction is the hydroperoxide anion (OOH⁻), which is generated from the deprotonation of hydrogen peroxide (H₂O₂) by a base such as lithium hydroxide (LiOH). williams.eduacs.org The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group of the N-acyl oxazolidinone. This is in contrast to the hydroxide ion (OH⁻), which tends to attack the endocyclic carbamate (B1207046) carbonyl, leading to an undesired side product. williams.eduacs.org
The reaction with the hydroperoxide anion initially forms a peroxyacid intermediate. williams.edu This intermediate is then typically reduced in situ with an agent like sodium sulfite (B76179) during the workup to yield the desired carboxylic acid and regenerate the chiral auxiliary. williams.edu
| Reagents | Primary Nucleophile | Site of Attack | Primary Product | Reference |
|---|---|---|---|---|
| LiOH / H₂O₂ | Hydroperoxide anion (OOH⁻) | Exocyclic amide carbonyl | Carboxylic acid (after reduction) | williams.eduacs.org |
| LiOH / H₂O | Hydroxide ion (OH⁻) | Endocyclic carbamate carbonyl | Hydroxyamide | acs.org |
Recent investigations into this cleavage reaction have revealed that it can be accompanied by the evolution of oxygen gas. acs.org This is proposed to occur via the disproportionation of a lithiated peracid intermediate with excess hydrogen peroxide, which regenerates the carboxylate and produces oxygen and water. acs.org
Influence of Metal Ions and Other Additives on Reaction Mechanisms
The transformation of oxazolidine and oxazolidinone derivatives can be significantly influenced by the presence of metal ions and other additives. These agents can act as catalysts or stabilizing agents, altering reaction rates, selectivity, and even the final products.
Metal Ions: Metal ions can play a crucial role by coordinating to the oxygen or nitrogen atoms of the oxazolidine ring, thereby activating the substrate for subsequent reactions. In the formation of amino-acid-derived oxazolidin-5-ones, metal ions are observed to influence the formation of the ring, likely by stabilizing the precursor Schiff base intermediates through complexation. mdpi.com
In other cases, metal ions are used as catalysts for ring-opening or modification reactions. For example, various metal triflates have been screened for their ability to promote the ring-opening of oxazolidinone-fused aziridines with alcohols. acs.org Copper(II), tin(II), indium(III), and scandium(III) triflates were all found to be effective catalysts for this transformation. acs.org Similarly, copper(II) acetate (B1210297) has been used to catalyze the direct oxidation of N-acyl-1,3-oxazolidin-2-ones. nih.gov The reaction of 2,6-diacetylpyridine (B75352) with 1,3-diamino-2-hydroxypropane in the presence of lead(II) ions leads to a ring-contraction to form an oxazolidine-containing macrocycle, demonstrating the ability of a metal ion to control the reaction pathway. rsc.org
| Metal Ion / Catalyst | Reaction Type | Effect | Reference |
|---|---|---|---|
| FeCl₂ | Oxazolidin-5-one formation | Stabilizes Schiff base precursor | mdpi.com |
| Cu(II), Sn(II), In(III), Sc(III) triflates | Ring-opening of oxazolidinone-fused aziridines | Catalyzes ring-opening with alcohols | acs.org |
| Copper(II) acetate | Oxidation of N-acyl oxazolidinones | Catalyzes α- and γ-oxygenation | nih.gov |
| Lead(II) | Macrocycle formation | Controls ring-contraction to form oxazolidine | rsc.org |
Other Additives: Besides metal ions, other additives such as acids are commonly used to influence oxazolidine transformations. As discussed in the hydrolysis section, the ring-opening of oxazolidines is often catalyzed by acids. wikipedia.org In industrial applications, such as for polyurethane coatings where bisoxazolidines are used as moisture scavengers, small amounts of organic acids or carboxylic acid anhydrides are added to catalyze the ring-opening hydrolysis reaction. wikipedia.org
Chemical Reactivity and Derivatization Strategies for Oxazolidine/oxazolidinone 5 Carboxylic Acids
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is a primary site for chemical modification, allowing for the introduction of diverse functional groups through well-established organic reactions.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for derivatization.
Esterification: Standard acid-catalyzed esterification, known as the Fischer-Speier esterification, can be employed. This typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. nih.govnih.gov The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. nih.gov For more sensitive substrates or when using less volatile alcohols, other methods can be utilized. For instance, reacting the sodium salt of the carboxylic acid with an alkyl halide (e.g., methyl iodide) can yield the corresponding methyl ester. nih.gov Another approach involves the use of reagents like acetyl chloride in an alcohol, which can facilitate esterification under mild conditions. researchgate.net
Amidation: The formation of amides from 1,2-oxazolidine-5-carboxylic acid can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and yield. researchgate.netwikipedia.org This method is widely applicable for coupling a variety of amines to the oxazolidine (B1195125) core. researchgate.net Alternative one-pot methods that avoid traditional coupling reagents, relying on the in-situ formation of thioesters, have also been developed for amide bond formation. wikipedia.org
Table 1: Representative Esterification and Amidation Methods
| Transformation | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Esterification | |||
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), cat. H₂SO₄, heat | Alkyl ester | nih.govnih.gov |
| Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Alkyl ester | nih.gov |
| Acetyl Chloride Method | Acetyl chloride in alcohol | Alkyl ester | researchgate.net |
| Amidation | |||
| Peptide Coupling | Amine, DCC, cat. DMAP | Amide | researchgate.netwikipedia.org |
| Thioester-mediated | Amine, dithiocarbamate, heat | Amide | wikipedia.org |
Reductions and Oxidations at the Carboxyl Carbon
The carboxyl carbon can undergo both reduction and oxidative decarboxylation, leading to different classes of derivatives.
Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgnih.gov This reaction typically requires an initial acid-base reaction between the hydride reagent and the acidic proton of the carboxylic acid, followed by reduction of the resulting carboxylate. organic-chemistry.org Borane (BH₃) and its complexes (e.g., BH₃·THF) are also effective for this transformation and can offer greater chemoselectivity, reducing carboxylic acids in the presence of other functional groups like esters. organic-chemistry.orgrsc.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. nih.gov
Oxidative Decarboxylation: A notable reaction of oxazolidinone carboxylic acids is double decarboxylation. In a specific case involving a complex polycyclic oxazolidinone carboxylic acid, treatment with potassium carbonate resulted in the loss of both the carboxylic acid group and the carbamate (B1207046) group of the oxazolidinone ring, leading to the formation of an olefin. nih.gov This reaction is proposed to proceed through an initial decarboxylation of the carboxylic acid, followed by an E1cB-like elimination of the oxazolidinone ring. nih.gov In a more general context, decarboxylation of carboxylic acids can be achieved by heating with soda lime, which replaces the carboxyl group with a hydrogen atom.
Functionalization and Modification of the Oxazolidine/Oxazolidinone Ring
The heterocyclic ring itself offers opportunities for further functionalization, with its stability and reactivity being influenced by various factors.
Substituent Effects on Ring Stability and Reactivity
The stability of the oxazolidine ring is significantly influenced by the nature of the substituents attached to it. The ring is susceptible to hydrolysis, which involves ring-opening to form a β-amino alcohol. The rate of this hydrolysis is dependent on the electronic properties of the substituents. For instance, electron-withdrawing groups, such as a nitro-substituted phenyl group at the C2 position, can increase the rate of hydrolysis compared to unsubstituted or electron-donating methoxy-substituted analogues. nih.gov This is attributed to the stabilization of the ring-opened iminium ion intermediate. Conversely, alkyl substituents like a methyl group at the C2 position tend to enhance the stability of the ring towards hydrolysis. nih.gov The nature of the substituent on the nitrogen atom also plays a role; N-phenyl oxazolidines are generally less stable than their N-methyl counterparts. nih.gov
Table 2: Influence of Substituents on Oxazolidine Ring Hydrolysis
| Substituent Position | Substituent Type | Effect on Hydrolysis Rate | Reference(s) |
|---|---|---|---|
| C2 | Electron-withdrawing (e.g., p-nitrophenyl) | Increased | nih.gov |
| C2 | Alkyl (e.g., methyl) | Decreased | nih.gov |
| N3 | Phenyl | Increased (compared to N-methyl) | nih.gov |
Reactions at Nitrogen and Oxygen Heteroatoms
N-Acylation: The nitrogen atom of the oxazolidinone ring, while less nucleophilic than a typical amine, can undergo acylation. This is a crucial reaction for the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. N-acylation can be achieved using acid anhydrides in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). Carboxylic acids can also be used as acylating agents through a mixed anhydride (B1165640) method. More recently, oxidative N-acylation methods using aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst and an oxidant have been developed as a milder, more sustainable alternative. Another approach involves the use of acid fluorides for the facile formation of N-acyl-oxazolidinones.
Ring-Opening Reactions: Besides hydrolysis, the oxazolidinone ring can be opened by strong nucleophiles. For example, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents leads to ring-opening at the carbonyl group, yielding tertiary carboxylic amides. This reaction provides a pathway to highly substituted amides from the heterocyclic precursor.
Synthesis of Advanced Derivatives through Multi-Step Transformations
The combination of reactions at both the carboxylic acid moiety and the oxazolidine/oxazolidinone ring allows for the synthesis of more complex and advanced derivatives. For example, an oxazolidinone-containing carboxylic acid can be subjected to a Curtius rearrangement. In one synthetic route, a β-hydroxy carboxylic acid was converted to the corresponding oxazolidin-2-one through a process involving the formation of an acyl azide (B81097) intermediate, which then undergoes intramolecular ring closure.
Furthermore, the oxazolidinone scaffold is a key feature in a number of biologically active compounds, including antibiotics like linezolid. The synthesis of such complex molecules often involves the initial construction of a substituted oxazolidinone ring, followed by a series of transformations to build the rest of the molecular architecture. For instance, the synthesis of bicyclic iminosugars has been achieved starting from oxazolidine-2-thione azidosugars, which are then oxidized to the corresponding oxazolidin-2-ones before undergoing a tandem reaction sequence to form the final fused ring system. These examples highlight the utility of oxazolidine carboxylic acids and their derivatives as versatile intermediates in the multi-step synthesis of complex, value-added molecules.
Formation of Iminium Ions and Related Species
The chemical reactivity of the this compound scaffold lends itself to the formation of various reactive intermediates, most notably iminium ions. The generation of these species is a critical step in many derivatization strategies, enabling the introduction of a wide array of functional groups. The formation of iminium ions from this compound and its derivatives typically proceeds through the reaction of the secondary amine within the oxazolidine ring.
Research into the reactivity of related oxazolidin-5-one structures has shed light on this process. Oxazolidin-5-ones, which are structurally analogous to 1,2-oxazolidine-5-carboxylic acids, are known to be in equilibrium with Schiff bases. These Schiff bases can be stabilized through various mechanisms, including complexation with metal ions or intramolecular cyclization. The resulting oxazolidin-5-ones, possessing a secondary amine, can then react further. mdpi.com
Specifically, the secondary amine of the oxazolidinone ring can undergo a condensation reaction with available aldehydes to form the corresponding iminium ions. mdpi.com This reaction is particularly relevant in complex reaction mixtures where aldehydes may be generated in situ. The formation of these iminium ions is readily detectable, as they can be observed in mass spectrometry analysis without the need for protonation or sodiation. mdpi.com
The presence of metal ions has been shown to influence the formation of oxazolidin-5-ones and, consequently, their derivatization into iminium ions. Metal ions can stabilize the precursor Schiff bases through complexation, which in turn facilitates the formation of the oxazolidinone ring. mdpi.com The subsequent reaction of the oxazolidinone with aldehydes to yield iminium ions is a key transformation that opens up avenues for further molecular elaboration. mdpi.com
Studies utilizing high-resolution mass spectrometry have been instrumental in identifying these transient iminium ion species. For instance, in reaction systems containing amino acids and sugars, the formation of oxazolidin-5-one derivatives and their subsequent conversion to iminium ions upon reaction with sugar-derived aldehydes has been documented. mdpi.com
The following table summarizes the observed iminium ions formed from the reaction of a model oxazolidin-5-one (4-methyl-1,3-oxazolidin-5-one, derived from alanine) with various aldehydes. This data provides a clear precedent for the expected reactivity of the secondary amine in this compound.
| Precursor Oxazolidin-5-one | Reactant Aldehyde | Observed Iminium Ion (m/z) |
| 4-methyl-1,3-oxazolidin-5-one | Formaldehyde | 114.0550 |
| 4-methyl-1,3-oxazolidin-5-one | Glycolaldehyde | 144.0655 |
| 4-methyl-1,3-oxazolidin-5-one | Glyceraldehyde | 174.0761 |
This table is based on data from the reaction of 4-methyl-1,3-oxazolidin-5-one, a related oxazolidinone structure, as detailed in scientific literature. mdpi.com
Furthermore, these iminium ion intermediates can participate in subsequent reactions, such as oligomerization, through aldol-type additions and further cyclizations, leading to the formation of more complex molecular architectures. mdpi.com The fragmentation patterns of these larger structures in tandem mass spectrometry often show characteristic losses of the oxazolidinone moiety, further confirming their origin. mdpi.com
Stereochemical Principles and Applications in Organic Synthesis
Stereocontrol in the Synthesis of Chiral Oxazolidine (B1195125)/Oxazolidinone-5-Carboxylic Acid Derivatives
The synthesis of oxazolidine and oxazolidinone rings with specific stereochemistry is fundamental to their application in asymmetric synthesis. Researchers have developed numerous stereocontrolled methods to access these valuable chiral scaffolds.
A novel, one-pot pathway allows for the preparation of 5-functionalized enantiomerically pure oxazolidin-2-ones from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.org This reaction proceeds with retention of configuration through a regioselective opening of the aziridine (B145994) ring, followed by an intramolecular cyclization, yielding the desired oxazolidinone. bioorg.org For instance, the reaction of a chiral aziridine-2-carboxylic acid ethyl ester with methyl chloroformate smoothly produces the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester in a high yield of 92%. bioorg.org
Another efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol. nih.gov This method facilitates the rapid synthesis of various 4,5-disubstituted oxazolidin-2-ones. nih.gov The process involves an initial aldol reaction to establish the stereochemistry, followed by an intramolecular ring closure, which has been successfully applied to the total synthesis of (−)-cytoxazone. nih.gov
Furthermore, a diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using meta-chloroperoxybenzoic acid (m-CPBA) yields highly substituted 2-oxazolidinones. nih.gov This one-pot reaction demonstrates complete control over the relative stereochemistry of the vicinal substituents. nih.gov The proposed mechanism involves a sequence of a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. nih.gov
The stereochemical outcome can also be controlled during the ring-opening of related fused systems. Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers, where the reaction proceeds with an inversion of configuration. acs.org
| Starting Material | Reagents | Product | Yield | Key Feature |
| Chiral aziridine-2-carboxylic acid ethyl ester | Methyl chloroformate, CH3CN | 2-Oxazolidinone-5-carboxylic acid ethyl ester | 92% | Retention of configuration bioorg.org |
| β-hydroxy carbonyl substrates | Diphenyl phosphoryl azide (B81097) (DPPA), Et3N | 4,5-disubstituted oxazolidin-2-ones | Good to excellent | Asymmetric aldol/Curtius reaction combination nih.gov |
| α,β-unsaturated γ-lactams | m-CPBA | Vicinally substituted 2-oxazolidinones | 19-46% | Diastereospecific oxidative rearrangement nih.gov |
| Oxazolidinone-fused aziridines | Alcohols, Acid catalyst | 2-amino ethers | Good | Stereocontrolled ring-opening acs.org |
Role as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis
Chiral oxazolidinones are renowned for their role as "chiral auxiliaries," temporary groups that are attached to a substrate to direct the stereochemical course of a reaction before being cleaved. thieme-connect.comacs.org They are also used as chiral building blocks, where the oxazolidine ring itself is incorporated into the final target molecule.
Diastereoselective Functionalization of Substrates
The oxazolidinone scaffold excels at directing diastereoselective reactions, where one diastereomer of a product is formed in preference to others. A classic application is in the alkylation of enolates. thieme-connect.com For example, an N-acyloxazolidinone can be converted to its enolate and then reacted with an electrophile, such as an alkyl halide, to produce the alkylated product with excellent diastereoselectivity. thieme-connect.com This strategy has been used in the synthesis of complex natural products. thieme-connect.com
A more recent strategy involves the catalytic formation of a chiral oxazolidine, which then acts as an in situ chiral auxiliary to direct a subsequent reaction. acs.org In one example, a palladium-catalyzed process forges a chiral oxazolidine from a propargylic amine, and this stereocenter then controls a highly diastereoselective hydrogenation of a tetrasubstituted double bond. acs.org This innovative approach merges the efficiency of asymmetric catalysis with the reliability of auxiliary-based methods. acs.org
Enantioselective Preparation of Other Complex Molecules
As chiral building blocks, oxazolidine derivatives are instrumental in the enantioselective synthesis of other complex molecules. Their defined stereochemistry is transferred to the final product. For example, enantiomerically pure 4-(chloromethyl)oxazolidin-2-one serves as a key synthon for preparing various aryl-substituted homophenylalaninols. bioorg.org
They also function as powerful organocatalysts. A novel chiral oxazolidine was developed as an organocatalyst for the enantioselective Diels–Alder reaction between 1,2-dihydropyridines and acrolein. rsc.org This reaction produced a chiral isoquinuclidine, a key intermediate for the synthesis of the antiviral drug oseltamivir, with excellent enantioselectivity (up to >99% ee). rsc.org
The versatility of oxazolidinones is further highlighted in their use for synthesizing non-natural α-amino acids. By attaching the oxazolidinone auxiliary to a substrate, a wide range of electrophiles can be introduced with high diastereoselectivity, which after cleavage of the auxiliary, provides access to α-chiral amino acids. nih.gov
Conformational Analysis and Its Impact on Stereoselectivity
The rigid structure of the oxazolidine ring is a primary reason for its effectiveness in controlling stereochemistry. This rigidity limits the number of possible conformations a molecule can adopt, making certain reaction pathways strongly preferred over others.
Induced Conformational Rigidity in Peptide Mimics
When incorporated into peptides, the 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) structure acts as a potent conformational constraint. unibo.it The cyclic carbonyl group of the Oxd forces the preceding pseudo-peptide bond to adopt a trans conformation. unibo.it This feature is valuable for designing peptidomimetics with a well-defined three-dimensional shape, which is crucial for studying bioactive conformations. unibo.it The synthesis of these constrained peptides can be achieved by the cyclization of sulfonyl peptides containing serine or threonine residues. unibo.it
Furthermore, sequences containing two consecutive oxazolidinone rings or a combination of a dehydroamino acid and an oxazolidinone have been shown to act as potent inducers of β-turns. researchgate.net These motifs create highly constrained folded structures, mimicking the reverse-turns found in natural proteins and peptides. researchgate.net This conformational rigidity is a sought-after property in drug design, as it can lead to higher metabolic stability and oral bioavailability compared to more flexible linear peptides. nih.gov
Influence of Protecting Groups on Stereochemical Outcome
The oxazolidinone ring can itself be considered a type of cyclic, bifunctional protecting group, and its conformational rigidity has a profound influence on the stereochemical outcome of reactions. mdpi.com In carbohydrate chemistry, the formation of a 4,5-oxazolidinone from an amino alcohol on a sugar ring significantly restricts the flexibility of the pyranose ring. mdpi.comacademie-sciences.fr This restriction favors a specific conformation of the glycosyl intermediate, making it more accessible for a glycosyl acceptor to attack from one face, thereby controlling the stereoselectivity of the glycosidic bond formation. mdpi.comuniversiteitleiden.nl The use of sialic acid donors bearing a 4,5-oxazolidinone group, for example, leads to excellent stereoselectivity in the synthesis of challenging α-sialosides. academie-sciences.fruniversiteitleiden.nl This principle demonstrates how constraining the conformational freedom of a substrate is a powerful strategy for achieving high stereoselectivity. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for investigating the molecular structure and dynamics of 1,2-oxazolidine-5-carboxylic acid derivatives in solution.
Elucidation of Stereochemistry and Diastereomeric Ratios
¹H NMR spectroscopy is instrumental in determining the stereochemistry and diastereomeric ratios of substituted 1,2-oxazolidine-5-carboxylic acids. The chemical shifts and coupling constants of the protons on the oxazolidine (B1195125) ring are highly sensitive to their spatial arrangement. For instance, in the synthesis of various stereoisomers of 5-methyl-2-oxooxazolidine-4-carboxylic acid, ¹H NMR and ¹³C NMR were used to confirm the structure of each diastereomer. The distinct signals for the methyl and ring protons in the ¹H NMR spectra, recorded in D₂O, allowed for the unambiguous assignment of the relative stereochemistry.
For example, the ¹H NMR spectrum of (4R,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid shows a doublet for the methyl group at approximately 1.24 ppm and multiplets for the ring protons at 4.39 and 4.95 ppm. In contrast, the (4S,5R) diastereomer exhibits slightly different chemical shifts for these protons, enabling their differentiation and the determination of diastereomeric ratios in a mixture.
Table 1: Representative ¹H and ¹³C NMR Data for Stereoisomers of 5-Methyl-2-oxooxazolidine-4-carboxylic Acid in D₂O
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 5.07 (p, 1H), 4.45 (dd, 1H), 1.25 (d, 3H) | 174.16, 158.85, 76.40, 58.27, 16.64 |
| (4R,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 4.99 (m, 1H), 4.45 (dd, 1H), 1.25 (d, 3H) | 174.16, 158.85, 76.32, 58.26, 16.64 |
| (4R,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 4.95 (p, 1H), 4.39 (dd, 1H), 1.24 (d, 3H) | 174.55, 158.80, 76.50, 60.68, 19.32 |
| (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid | 5.04 (p, 1H), 4.42 (m, 1H), 1.29 (dd, 3H) | 173.90, 158.81, 76.45, 61.18, 18.13 |
The formation of oxazolidine rings from β-hydroxy amino acids and aldehydes can be highly stereospecific. In the reaction of L-threonine with imidazole-4-carboxaldehyde in the presence of nickel(II), a single stereoisomer of the resulting oxazolidine complex is formed. NMR, in conjunction with X-ray crystallography, confirms the retention of chirality at the C4 and C5 positions (derived from the Cα and Cβ of the amino acid) and the transfer of chirality to the newly formed stereocenters at N3 and C2. The constraints of the fused three-ring structure in the nickel complex dictate that the hydrogen atoms at Cα, the amino acid nitrogen, and the aldehyde carbon must be cis to one another.
Conformational Analysis in Solution
Conformational analysis of oxazolidine derivatives in solution can be performed using ¹H NMR spectroscopy and computational methods. Studies on oxazolidine derivatives of β-adrenoreceptor antagonists have shown that the oxazolidine ring does not significantly alter the preferred conformation of the original β-amino alcohol moiety. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the predominant conformers in solution. For many oxazolidine derivatives, there is a preference for a conformation where the substituent at the 3-position is antiperiplanar or trans to the group at the 5-position. This conformational preference can be crucial for the biological activity of these molecules.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and absolute configuration.
Confirmation of Molecular Geometry and Absolute Configuration
Single-crystal X-ray diffraction has been successfully employed to confirm the molecular geometry and absolute configuration of this compound derivatives. For example, the crystal structure of trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid was determined to confirm its molecular structure. This analysis provides unambiguous evidence of the relative and absolute stereochemistry of all chiral centers in the molecule. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure or by using a chiral internal reference.
Table 2: Crystal Data for trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.7159 (17) |
| b (Å) | 12.817 (3) |
| c (Å) | 20.737 (4) |
| V (ų) | 2316.6 (8) |
| Z | 8 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The solid-state structure of this compound derivatives is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the crystal structure of trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, the molecules are linked into one-dimensional tapes along the direction through N—H···O and O—H···O hydrogen bonds. These hydrogen bonds form R₂²(8) ring motifs, which are a common feature in the crystal packing of carboxylic acids and amides. The analysis of these interactions is crucial for understanding the physical properties of the solid material and can provide insights into molecular recognition processes.
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a valuable tool for tracing the mechanistic pathways of reactions involving this compound derivatives and for the analysis of related compounds. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for detecting and quantifying oxazolidinone compounds in complex matrices.
In mechanistic studies, MS can be used to identify reaction intermediates and products, providing evidence for proposed reaction pathways. For example, in the study of the fragmentation of oxazolone b₂ ions, energy-resolved collision-induced dissociation experiments coupled with computational studies were used to explore different fragmentation pathways. It was shown that some oxazolone b₂ ions can fragment directly to a₁ ions, and this pathway is influenced by the nature of the C-terminal residue. While this study focuses on oxazolones, the principles can be applied to investigate the fragmentation patterns and reaction mechanisms of this compound derivatives under mass spectrometric conditions. This can be particularly useful in understanding their metabolic
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Mechanistic Monitoring
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule and to monitor the progress of chemical reactions. By analyzing the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of molecular bonds, a characteristic spectrum or "fingerprint" of the compound can be obtained. In the case of this compound, FTIR spectroscopy provides definitive evidence for its key structural features, namely the carboxylic acid group and the oxazolidine ring.
Functional Group Identification
The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its constituent functional groups. The carboxylic acid moiety gives rise to two particularly prominent and easily identifiable absorptions. libretexts.orgorgchemboulder.com A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations. The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching band, which for a saturated aliphatic acid, typically appears between 1710 and 1760 cm⁻¹. libretexts.org The exact position can be influenced by hydrogen bonding. libretexts.orgorgchemboulder.com
The oxazolidine ring structure is confirmed by the presence of C-N and C-O stretching vibrations, as well as N-H bending modes if the nitrogen is secondary. The C-O-C asymmetric stretching within the ring is also a key indicator.
A summary of the expected characteristic FTIR absorption bands for this compound is presented in the interactive data table below.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Broad, Strong |
| C-H Stretch | Aliphatic | 2850-3000 | Medium-Sharp |
| C=O Stretch | Carboxylic Acid | 1710-1760 | Strong, Sharp |
| N-H Bend | Amine (secondary) | 1550-1650 | Medium |
| C-O Stretch | Carboxylic Acid & Ring Ether | 1210-1320 | Strong |
| C-N Stretch | Amine | 1020-1250 | Medium |
This table presents expected vibrational frequencies based on the analysis of constituent functional groups.
Mechanistic Monitoring
FTIR spectroscopy is also an invaluable tool for monitoring the progress of reactions involving this compound in real-time. researchgate.netresearchgate.net By tracking the appearance or disappearance of characteristic absorption bands, researchers can gain insights into reaction kinetics and mechanisms.
For instance, in a reaction where the carboxylic acid group is converted to an ester, the broad O-H stretching band between 2500-3300 cm⁻¹ would disappear, and the C=O stretching frequency would shift. In another example, if the oxazolidine ring were to be opened, the characteristic C-O-C and C-N stretching vibrations of the ring would diminish or disappear, while new bands corresponding to the resulting functional groups (e.g., an alcohol and an amine) would appear. This ability to monitor changes in functional groups makes FTIR an essential technique for studying the reactivity and transformations of this compound. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations (e.g., DFT, Ab Initio Methods)
Quantum mechanical calculations are fundamental to understanding the behavior of 1,2-oxazolidine-5-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the molecule's electronic nature. mongoliajol.info
The electronic structure of a molecule governs its reactivity. DFT calculations are frequently employed to analyze the distribution of electrons and predict sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). nih.goviucr.org For the related oxazolidinone structures, MEP maps show negative potential around the carbonyl oxygen atoms, identifying them as likely sites for interaction with electrophiles. iucr.org
Computational studies on related oxazolidinone-quinoline derivatives using the DFT/B3LYP/6–311 G++(d,p) basis set have been used to calculate various quantum chemical parameters that describe global reactivity. iucr.org
Table 1: Calculated Quantum Chemical Parameters for a Related Oxazolidinone Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -6.2103 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.9195 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.2908 | Indicator of chemical reactivity |
| Chemical Potential (μ) | -4.0649 | Escaping tendency of an electron from equilibrium |
| Electronegativity (χ) | 4.0649 | Power of an atom to attract electrons |
| Chemical Hardness (η) | 2.1454 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.2331 | Reciprocal of hardness |
| Electrophilicity Index (ω) | 3.8509 | Propensity to accept electrons |
Data sourced from a DFT study on 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. iucr.org
Theoretical calculations are crucial for mapping the energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. These profiles reveal the energy barriers (activation energies) that must be overcome for a reaction to proceed, providing insight into reaction kinetics. nih.govbeilstein-journals.org
For instance, in the synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate (CSI), DFT calculations (at the M06-2X level) have been used to elucidate the mechanism. nih.govbeilstein-journals.org The calculations showed that the nucleophilic attack of the nitrogen atom of CSI onto a carbon of the epoxide ring is the energetically favored pathway. The energy profile helps to understand why certain products are formed preferentially. For example, the calculated energy barrier for the attack on the C2 carbon of the epoxide was significantly lower than for the attack on the C1 carbon, indicating a strong regioselectivity. nih.govbeilstein-journals.org
Table 2: Calculated Relative Free Energies for Oxazolidinone Formation Pathway
| Species | Gas Phase (kcal/mol) | In DCM (kcal/mol) |
| Reactants (Epoxide + CSI) | 0.0 | 0.0 |
| Transition State 1 (TS1) | +17.4 | +26.7 |
| Intermediate 1 | -23.5 | -18.9 |
| Transition State 2 (TS2) | +23.5 | Not specified |
| Product (Oxazolidinone) | -47.1 | -45.9 |
Data represents a proposed mechanism for the formation of an oxazolidinone derivative and is sourced from theoretical studies. nih.govbeilstein-journals.org
Conformational Analysis and Energy Landscapes
Molecules with single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
For cyclic structures like the 1,2-oxazolidine ring, specific puckered conformations are generally more stable than a planar arrangement. Theoretical calculations can predict the geometries and relative energies of these conformers. The five-membered oxazolidine (B1195125) ring typically adopts either an envelope or a twisted conformation. nih.goviucr.org In an envelope conformation, one atom deviates from the plane formed by the other four. In a twisted conformation, two atoms are displaced on opposite sides of the plane defined by the remaining three. nih.goviucr.org
Computational studies on oxazolidin-2-one derivatives have determined their preferred conformations. For example, X-ray crystallography combined with DFT has shown that one oxazolidine ring in a quinoline (B57606) derivative adopts an envelope conformation, while a second oxazolidine ring in the same molecule has a twisted conformation. nih.goviucr.org Puckering parameters, such as Q(2) and φ(2), are calculated to quantify the degree and type of puckering. nih.goviucr.org
Table 3: Calculated Puckering Parameters for Oxazolidine Rings in a Related Molecule
| Ring | Conformation | Q(2) (Å) | φ(2) (°) |
| Oxazolidine Ring 1 | Envelope | 0.112 | 115.3 |
| Oxazolidine Ring 2 | Twisted | 0.1732 | 299.7 |
Data sourced from a study on 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. nih.goviucr.org
The surrounding solvent can significantly influence the conformational equilibrium of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. nih.govbeilstein-journals.org These calculations often reveal that the relative stability of conformers can change in different solvents. nih.gov
In the theoretical study of oxazolidinone synthesis, solvent effects were accounted for by performing single-point energy calculations with the PCM model on gas-phase optimized geometries. nih.govbeilstein-journals.org The results showed that the energy barriers and the stability of intermediates were different in dichloromethane (B109758) (DCM) compared to the gas phase, highlighting the importance of considering the solvent environment in mechanistic studies. nih.govbeilstein-journals.org For example, the preference for one transition state (TS1) over another (TS1') was found to be 26.7 kcal/mol in DCM, a significant increase from the 17.4 kcal/mol calculated in the gas phase. nih.govbeilstein-journals.org
Transition State Modeling and Mechanistic Verification
Identifying the structure of the transition state is key to understanding a reaction mechanism. Since transition states are fleeting and cannot be isolated experimentally, computational modeling is an indispensable tool for their characterization. nih.govbeilstein-journals.org
DFT calculations can locate the geometry of a transition state, which represents a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the modeled transition state correctly connects the reactants and products on the reaction pathway. nih.govbeilstein-journals.org In the study of oxazolidinone formation from an epoxide and CSI, IRC calculations confirmed that the identified transition states connected the respective minima on the energy profile. nih.gov The detailed geometric parameters of the transition state, such as forming and breaking bond lengths, provide evidence for whether a reaction is synchronous (bonds form/break at the same time) or asynchronous (bonds form/break in a stepwise manner). The study concluded that the ring-opening and cyclization occurred in an asynchronous concerted manner. nih.gov
Table 4: Key Interatomic Distances (in Å) in a Calculated Transition State for Oxazolidinone Formation
| Interacting Atoms | Bond Distance in TS (Å) | Description |
| N4(CSI) --- C2(Epoxide) | 2.15 | Forming N-C bond |
| O3(CSI) --- C5(CSI) | 1.21 | C=O bond in isocyanate |
| O(Epoxide) --- C2(Epoxide) | 1.62 | Breaking C-O bond in epoxide |
| O(Epoxide) --- C1(Epoxide) | 1.43 | Epoxide C-O bond |
Data represents the TS1 transition state for the reaction of an epoxide with chlorosulfonyl isocyanate (CSI) in DCM, calculated at the PCM/M06-2X/6-31+G(d,p) level. nih.govbeilstein-journals.org
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules. For 1,2-oxazolidine-5-carboxylic acid, future research will likely prioritize the development of more environmentally benign and sustainable synthetic methods.
One promising approach is the utilization of deep eutectic solvents (DESs) as both reaction media and catalysts. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. researchgate.net They are often biodegradable, non-toxic, and can be derived from renewable resources, making them an attractive alternative to volatile organic solvents. researchgate.net Research into ternary deep eutectic solvents, such as those composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate, has shown high efficiency in the synthesis of oxazolidinone scaffolds. researchgate.net Adapting these systems for the synthesis of this compound could lead to simpler, faster, and more eco-friendly production methods. researchgate.net
Another key area of development is the use of carbon dioxide (CO2) as a C1 building block . The cycloaddition of CO2 with aziridines is a highly atom-economical method for producing oxazolidinones. researchgate.net This approach not only utilizes a greenhouse gas as a raw material but also often proceeds under solvent-free conditions, further enhancing its green credentials. researchgate.net Recent advancements have focused on developing efficient catalytic systems for this transformation, which could be adapted for the synthesis of this compound. researchgate.net
Furthermore, the use of water as a solvent is a cornerstone of green chemistry. A patented method for the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds highlights the feasibility of conducting these reactions in aqueous media. google.com This approach is environmentally friendly, safe, and allows for easy control of reaction conditions, with reported yields exceeding 86%. google.com Future work will likely explore the application of this methodology to the 5-carboxylic acid isomer.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, recyclable, can act as both solvent and catalyst. researchgate.net |
| CO2 as a C1 Building Block | High atom economy, utilization of a greenhouse gas, potential for solvent-free conditions. researchgate.net |
| Water as a Solvent | Environmentally friendly, high safety, ease of operation and control. google.com |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The stereochemistry of this compound is crucial for its potential biological activity. Therefore, the development of novel catalytic systems for its enantioselective synthesis is a major research focus.
Metal-based catalysts are at the forefront of this research. For instance, a novel Fe(II)-iminopyridine catalyst has been shown to be effective in the regioselective synthesis of oxazolidinones from carbon dioxide and aziridines. acs.org This system operates under relatively mild conditions and offers a sustainable approach to producing these heterocyclic compounds. acs.org Additionally, ruthenium(II)-NHC complexes have demonstrated excellent enantioselectivities (up to 96% ee) in the asymmetric hydrogenation of 2-oxazolones to produce optically active 2-oxazolidinones. rsc.org The utility of this method has been shown in the synthesis of chiral β-amino alcohols, indicating its potential for producing enantiomerically pure precursors to this compound. rsc.org
Organocatalysis represents another powerful tool for enantioselective synthesis. A highly efficient one-pot synthesis of 1,3-oxazolidines has been achieved using a chiral magnesium phosphate (B84403) catalyst . organic-chemistry.org This method proceeds with excellent enantioselectivities via the formation of hemiaminal intermediates. organic-chemistry.org Furthermore, organocatalytic intramolecular aza-Michael reactions, using catalysts like the Jørgensen catalyst, have been successfully employed for the enantioselective formation of five- and six-membered heterocycles. acs.org These approaches could be adapted to control the stereochemistry at the C5 position of the 1,2-oxazolidine ring.
| Catalytic System | Type | Key Features and Potential for this compound |
| Fe(II)-iminopyridine | Metal-based | Regioselective synthesis from CO2 and aziridines under mild conditions. acs.org |
| Ruthenium(II)-NHC | Metal-based | High enantioselectivity in the hydrogenation of oxazolones. rsc.org |
| Chiral Magnesium Phosphate | Organocatalyst | Excellent enantioselectivity in one-pot synthesis of oxazolidines. organic-chemistry.org |
| Jørgensen Catalyst | Organocatalyst | Enantioselective formation of heterocycles via aza-Michael reactions. acs.org |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers invaluable insights into reaction mechanisms and structure-activity relationships (SAR), guiding the rational design of new synthetic routes and molecules. For this compound, advanced computational modeling is an emerging area of research.
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. Studies on the cycloaddition of epoxides with isocyanates to form oxazolidinones have utilized DFT to investigate the potential energy surfaces and determine that the reaction proceeds via an asynchronous concerted mechanism. nih.govbeilstein-journals.org Such computational investigations can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of synthetic pathways leading to this compound. nih.govbeilstein-journals.org
Computational studies have also been employed to understand the conformational preferences of related structures. For example, theoretical results on the helical structures of poly[(S)-oxazolidine-4-carboxylic acid] provide insights into how the oxazolidine (B1195125) ring influences the secondary structure of polymers. acs.org Similar studies on this compound could predict its conformational behavior and interaction with biological targets.
Furthermore, computational methods are used to predict various molecular properties that are crucial for understanding SAR. For instance, in the study of 3,4,5-substituted oxazolidin-2-ones, computations were used to determine the electronic energies, nucleus-nucleus repulsion energies, and highest occupied molecular orbital (HOMO) energies of different isomers, which were correlated with their stereochemistry. researchgate.net
Integration with New Chemical Technologies and Methodologies
The integration of novel chemical technologies and methodologies can significantly enhance the efficiency, scalability, and scope of the synthesis of this compound.
One-pot synthesis is a highly attractive strategy that reduces the number of purification steps, saving time and resources. A novel one-pot pathway has been developed for the synthesis of 5-functionalized enantiomerically pure oxazolidinones from the corresponding aziridines. bioorg.org This method proceeds with high yields and retention of configuration. bioorg.org Applying this concept to the synthesis of this compound could streamline its production.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions. The synthesis of oxazolidin-2-one derivatives has been achieved using microwave irradiation in a chemical paste medium, which generates localized hot spots and enhances reaction rates. organic-chemistry.org This technology could potentially reduce reaction times for the synthesis of this compound from hours to minutes.
Electrochemical methods offer a green and efficient alternative to traditional chemical transformations. An electrochemically mediated carboxylative cyclization of allylic amines with CO2 has been developed for the synthesis of 2-oxazolidinones. organic-chemistry.org This method preserves unsaturated double bonds and can be applied to the synthesis of various heterocyclic structures. organic-chemistry.org Exploring electrochemical routes to this compound could lead to more sustainable and atom-economical synthetic processes.
| Technology/Methodology | Description and Potential Application |
| One-Pot Synthesis | Combines multiple reaction steps into a single operation, improving efficiency and reducing waste. bioorg.org |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions, leading to shorter reaction times and potentially higher yields. organic-chemistry.org |
| Electrochemical Methods | Utilizes electricity to drive chemical reactions, offering a green and controlled approach to synthesis. organic-chemistry.org |
Q & A
Q. What are the recommended synthetic routes for preparing 1,2-oxazolidine-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions of precursors such as β-amino alcohols or via ring-opening of epoxides followed by carboxylation. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps .
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH, NaHCO₃) can accelerate ring closure .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
Q. Table 1: Example Synthetic Routes
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| β-Amino alcohol derivative | p-TsOH | Acetonitrile | 65–72 | |
| Epoxide intermediate | NaHCO₃ | DMF | 58–63 |
Q. Optimization Tips :
Q. How can the conformation and hydrogen bonding interactions of this compound be characterized experimentally?
Methodological Answer: Structural elucidation relies on:
- X-ray crystallography : Resolves the envelope conformation of the oxazolidine ring and identifies intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯N interactions) .
- NMR spectroscopy : and NMR detect ring puckering via coupling constants and chemical shifts. For example, values > 8 Hz indicate axial-equatorial proton arrangements .
- IR spectroscopy : Confirms hydrogen bonding via O–H stretching frequencies (broad bands at 2500–3300 cm⁻¹) .
Q. Table 2: Key Structural Parameters from X-Ray Data
| Parameter | Value (Å/°) | Technique | Reference |
|---|---|---|---|
| Mean C–C bond length | 1.52 ± 0.03 | X-ray (291 K) | |
| N–H⋯O bond distance | 2.89 | X-ray |
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to study the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) is widely used to:
- Predict reaction pathways (e.g., cyclization energetics).
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Q. Key Steps :
- Basis sets : Use B3LYP/6-31G(d) for geometry optimization and frequency calculations .
- Solvent effects : Include implicit solvent models (e.g., PCM for acetonitrile) to mimic experimental conditions .
Q. Table 3: Example DFT Parameters
| Calculation Type | Basis Set | Software | Reference |
|---|---|---|---|
| Geometry optimization | B3LYP/6-31G(d) | Gaussian 09 | |
| Solvent interaction | PCM (ACN) | ORCA |
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) observed during characterization?
Methodological Answer: Discrepancies may arise from:
Q. Resolution Workflow :
Repeat experiments under identical conditions.
Compare with literature data (e.g., Cambridge Structural Database for crystallographic benchmarks) .
Employ complementary techniques (e.g., IR for hydrogen bonding validation) .
Q. How does the oxazolidine ring influence the acidity of the carboxylic acid group compared to other derivatives?
Methodological Answer: The electron-donating nature of the oxazolidine ring increases the pKa of the carboxylic acid group relative to unsubstituted analogs. For example:
Q. Table 4: Comparative Acidity Data
| Compound | pKa (Predicted) | pKa (Experimental) | Technique | Reference |
|---|---|---|---|---|
| This compound | 3.2 | 3.5 ± 0.1 | Potentiometry | |
| Acetic acid | 4.76 | 4.76 | Literature |
Q. What are the best practices for ensuring reproducibility in synthetic and characterization protocols?
Methodological Answer:
- Detailed reporting : Include exact molar ratios, purification methods (e.g., column chromatography gradients), and instrument calibration data in supplementary materials .
- Validation : Share raw spectral data (e.g., NMR FID files) and crystallographic CIF files for peer validation .
Q. Table 5: Essential Data for Reproducibility
| Data Type | Examples | Reference |
|---|---|---|
| Synthetic procedures | Solvent volumes, reaction times | |
| Characterization | NMR shifts, XRD R-factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
